Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate is a complex organic compound that features a unique combination of thiazoline and thiophene rings. These heterocyclic structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate typically involves multiple steps, starting with the formation of the thiazoline ring. This can be achieved through the condensation of a thioamide with an α-halo ketone under basic conditions . The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur . The final step involves the coupling of the thiazoline and thiophene intermediates under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate involves its interaction with various molecular targets. The thiazoline and thiophene rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can interact with cellular membranes, altering their properties and affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Such as suprofen and articaine, which are known for their anti-inflammatory and anesthetic properties.
Thiazoline Derivatives: Such as thiamine (Vitamin B1), which plays a crucial role in energy metabolism and nervous system function.
Uniqueness
Ethyl 2-(2-(1,3-thiazolin-2-ylthio)acetylamino)-4,5,6-trihydrocyclopenta[2,1-b]thiophene-3-carboxylate is unique due to its combined thiazoline and thiophene structures, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C15H18N2O3S3 |
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Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl 2-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3S3/c1-2-20-14(19)12-9-4-3-5-10(9)23-13(12)17-11(18)8-22-15-16-6-7-21-15/h2-8H2,1H3,(H,17,18) |
InChI Key |
AGHBVDXLRJNCSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=NCCS3 |
Origin of Product |
United States |
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